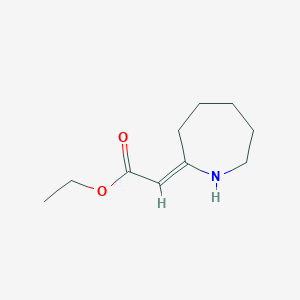

Ethyl 2-azepan-2-ylidenacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-azepan-2-ylidenacetate is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . It is used for proteomics research applications .

Molecular Structure Analysis

Ethyl 2-azepan-2-ylidenacetate contains a total of 30 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

Ethyl 2-azepan-2-ylidenacetate is an off-white low melting solid . It has a density of 1.053±0.06 g/cm3 .Applications De Recherche Scientifique

Antibacterial Activity

- Synthesis and Biological Properties: The synthesis of aminoalkyl esters of substituted acetic and propionic acids, including derivatives of 2-azepan-1-yl, has been shown to possess high antibacterial activity. Some derivatives also exhibited strong peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

Chemical Properties and Reactions

- Ring Fission Studies: Ethyl propiolate interaction with certain azepane derivatives has been studied, revealing a fission of the azepine ring at specific bonds (Voskressensky et al., 2009).

- Ring Expansion: Chiral-bridged azepanes have been synthesized through stereoselective ring expansion of 2-azanorbornan-3-yl methanols. The resulting 2-azabicyclo[3.2.1]octane system was created via aziridinium intermediates (Wojaczyńska et al., 2012).

Pharmacological and Medicinal Chemistry

- Development of H+/K(+)-ATPase Inhibitors: Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a derivative of azepane, has been synthesized and shown to inhibit H+/K(+)-ATPase with mucosal protective activity against gastric lesions (Terashima et al., 1995).

- Ca(2+)-activated K+ Permeability Blockers: Investigation of cetiedil analogues, including azepane derivatives, has been conducted to study their blocking effect on the calcium-activated potassium ion permeability in red blood cells (Roxburgh et al., 2001).

Synthesis and Optimization

- Asymmetric Synthesis: The asymmetric synthesis of α-alkylated azepane-2-carboxylic acid esters via Schmidt rearrangement and selective reduction has been achieved (Georg et al., 1991).

- PKB Inhibitors: Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), leading to the identification of plasma-stable and highly active compounds (Breitenlechner et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (2E)-2-(azepan-2-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZCSNCXDNQBNN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-azepan-2-ylidenacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2475813.png)

![N1-(4-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2475814.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)

![2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2475819.png)